molecular formula C4H5F5O B031877 3,3,4,4,4-Pentafluorobutan-1-ol CAS No. 54949-74-5

3,3,4,4,4-Pentafluorobutan-1-ol

Cat. No. B031877
CAS RN: 54949-74-5
M. Wt: 164.07 g/mol
InChI Key: JPMHUDBOKDBBLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3,4,4,4-Pentafluorobutan-1-ol and related compounds involves several steps and reagents. A study by Banks et al. (1969) illustrates the synthesis of perfluoro-(3-methylbuta-1,2-diene), a related compound, through dehydrohalogenation reactions (Banks, Braithwaite, Haszeldine, & Taylor, 1969). Additionally, Zhang and Wolf (2012) discuss the synthesis of pentafluorinated β-hydroxy ketones, which are structurally similar to 3,3,4,4,4-Pentafluorobutan-1-ol, using LHMDS-promoted generation of difluoroenolates (Zhang & Wolf, 2012).

Molecular Structure Analysis

The molecular structure of 3,3,4,4,4-Pentafluorobutan-1-ol and similar compounds has been studied using various techniques. For instance, the structure of 1,1,1-trifluoro-2,4-pentanedione, a compound with a similar structure, has been investigated using Density Functional Theory (DFT) calculations (Zahedi-Tabrizi et al., 2006).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of fluorinated compounds. For example, Reed et al. (2002) examined the formation of a 1-bicyclo[1.1.1]pentyl anion and measured the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, demonstrating the reactivity and stability of fluorinated compounds (Reed, Kass, Mondanaro, & Dailey, 2002).

Physical Properties Analysis

The physical properties of fluorinated compounds like 3,3,4,4,4-Pentafluorobutan-1-ol are often unique due to their fluorine content. The study by Jacobsen et al. (1999) on Lewis acid properties of tris(pentafluorophenyl)borane and its adducts provides insights into the physical properties of such fluorinated systems (Jacobsen, Berke, Döring, Kehr, Erker, Fröhlich†, & Meyer, 1999).

Chemical Properties Analysis

The chemical properties of 3,3,4,4,4-Pentafluorobutan-1-ol can be inferred from studies on similar fluorinated compounds. For instance, the work of Haszeldine et al. (1974) on the reactions of 1H-pentafluoropropene with bromine and hydrogen bromide under free-radical conditions highlights the reactivity of fluorinated compounds (Haszeldine, Mcallister, & Tipping, 1974).

Scientific Research Applications

  • Perfluoro-(3-methylbuta-1,2-diene) is utilized for its synthesis, allylic rearrangement, and resistance to anhydrous hydrogen halides (Banks et al., 1969).

  • 3,5-Bis(pentafluorosulfanyl)phenylboronic acid serves as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes (Yang et al., 2012).

  • 2,2,4,4,4-Pentafluorobutan-1,3-dione hydrates , through LHMDS-promoted in situ generation of difluoroenolates, yield pentafluorinated α ketones with up to 95% efficiency (Zhang & Wolf, 2012).

  • 4-Methylpentan-2-ol is employed for the quantitative extraction of iron(III) from hydrochloric acid, facilitating its titrimetric determination (Gawali & Shinde, 1974).

  • The reaction with difluoroalkylation of aldehydes produces chiral α-difluoro-β2-hydroxy ketones swiftly, aiding in the stereoselective synthesis of chiral anti-1,3-diol (Zhang & Wolf, 2013).

  • A nanocapsule developed using these compounds can serve as a contrast agent for tumor imaging under diagnostic ultrasound (Li et al., 2014).

Safety And Hazards

3,3,4,4,4-Pentafluorobutan-1-ol is classified as flammable and may cause eye irritation and respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMHUDBOKDBBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2CH2OH, C4H5F5O
Record name 2:2 FTOH
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6068985
Record name 2:2 Fluorotelomer alcohol
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Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,4-Pentafluorobutan-1-ol

CAS RN

54949-74-5
Record name 3,3,4,4,4-Pentafluoro-1-butanol
Source CAS Common Chemistry
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Record name 1-Butanol, 3,3,4,4,4-pentafluoro-
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Record name 1-Butanol, 3,3,4,4,4-pentafluoro-
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Record name 2:2 Fluorotelomer alcohol
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Record name 3,3,4,4,4-pentafluorobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Roy, NN Petersen, G Gopalan, J Gising… - Bioorganic & Medicinal …, 2022 - Elsevier
Ligands comprising a benzimidazole rather than the imidazole ring that is common in AT 2 R ligands eg in the AT 2 R agonist C21, can provide both high affinity and receptor selectivity. …
Number of citations: 3 www.sciencedirect.com
R GOODWILL - 2014 - etheses.dur.ac.uk
This thesis is concerned with the synthesis of a range of perfluoroalkylated monomers that can be used as ‘drop in’ additives in commercial paint coatings, with the aim of improving …
Number of citations: 2 etheses.dur.ac.uk

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